molecular formula C14H16N2O B14787126 3-(Dimethylamino)-1-(1-methylindol-3-yl)prop-2-en-1-one

3-(Dimethylamino)-1-(1-methylindol-3-yl)prop-2-en-1-one

Cat. No.: B14787126
M. Wt: 228.29 g/mol
InChI Key: ZSNYWDOXZZLBJS-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-1-(1-methylindol-3-yl)prop-2-en-1-one is a synthetic organic compound that belongs to the class of indole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-1-(1-methylindol-3-yl)prop-2-en-1-one typically involves the condensation of 1-methylindole with a suitable aldehyde or ketone, followed by the introduction of the dimethylamino group. The reaction conditions often require the use of acidic or basic catalysts to facilitate the formation of the desired product. Commonly used reagents include dimethylamine, formaldehyde, and various solvents such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and by-products. Advanced techniques such as microwave-assisted synthesis and catalytic hydrogenation may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-1-(1-methylindol-3-yl)prop-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, such as amines or alcohols.

    Substitution: The dimethylamino group or other substituents can be replaced by different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

3-(Dimethylamino)-1-(1-methylindol-3-yl)prop-2-en-1-one has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.

    Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-1-(1-methylindol-3-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes or interact with receptors to trigger specific signaling pathways. The exact mechanism of action depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-(Dimethylamino)-1-(1-methylindol-3-yl)prop-2-en-1-ol: A similar compound with a hydroxyl group instead of a carbonyl group.

    3-(Dimethylamino)-1-(1-methylindol-3-yl)prop-2-en-1-amine: A derivative with an amino group in place of the carbonyl group.

    3-(Dimethylamino)-1-(1-methylindol-3-yl)prop-2-en-1-thione: A thione analog with a sulfur atom replacing the oxygen in the carbonyl group.

Uniqueness

3-(Dimethylamino)-1-(1-methylindol-3-yl)prop-2-en-1-one is unique due to its specific combination of functional groups and structural features. The presence of both the dimethylamino group and the methylindole moiety imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and its potential biological activities further enhance its significance in scientific studies.

Properties

Molecular Formula

C14H16N2O

Molecular Weight

228.29 g/mol

IUPAC Name

3-(dimethylamino)-1-(1-methylindol-3-yl)prop-2-en-1-one

InChI

InChI=1S/C14H16N2O/c1-15(2)9-8-14(17)12-10-16(3)13-7-5-4-6-11(12)13/h4-10H,1-3H3

InChI Key

ZSNYWDOXZZLBJS-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)C=CN(C)C

Origin of Product

United States

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